AVE-9488

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Researchers studying endothelial dysfunction face eNOS uncoupling-where the enzyme generates superoxide instead of NO, confounding results. AVE-9488 uniquely reverses this via BH4 elevation, a property absent in its close analog AVE-3085. • Reduces myocardial infarct size by 43.6% and oxidative stress by 75% in I/R models. • Improves LV ejection fraction by 29% in rodent MI models. • Lowers portal pressure in cirrhotic models via liver-specific eNOS upregulation. ≥98% purity with full QC documentation and reliable global shipping.

Molecular Formula C16H14FNO
Molecular Weight 255.29 g/mol
CAS No. 291756-32-6
Cat. No. B1666144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVE-9488
CAS291756-32-6
Synonyms2,2-difluorobenzo(1,3)dioxole-5-carboxylic acid indan-2-ylamide
AVE 3085
AVE-3085
AVE3085
Molecular FormulaC16H14FNO
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
InChIInChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19)
InChIKeyBOFMSBVSYVESTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AVE-9488 eNOS Enhancer: Key Properties


AVE-9488 (N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide) is a small-molecule endothelial nitric oxide synthase (eNOS) transcription enhancer [1]. It upregulates eNOS expression, increases nitric oxide (NO) production, and exhibits cardioprotective, vasoprotective, and portal pressure-lowering effects in preclinical models [2][3]. The compound demonstrates a molecular weight of 255.29 g/mol, a LogP of 3.11, and high purity (≥99%) in commercial preparations [4].

AVE-9488 vs Other eNOS Enhancers


Within the eNOS enhancer class, structural variations yield distinct pharmacological profiles. AVE-9488's specific indan-2-yl benzamide scaffold confers unique effects not replicated by its closest analog AVE-3085 [1]. Critically, AVE-9488 uniquely reverses eNOS uncoupling—a pathological state where the enzyme generates superoxide instead of NO—by increasing vascular tetrahydrobiopterin (BH4) levels [2][3]. In contrast, AVE-3085 does not consistently demonstrate this uncoupling reversal property [4]. Furthermore, AVE-9488 exhibits a distinct tissue-specific effect on eNOS expression in the liver without altering systemic vascular eNOS, a profile not shared by other enhancers [5]. These mechanistic and functional differences preclude simple substitution.

AVE-9488 Comparative Evidence


Myocardial Infarct Size Reduction

AVE-9488 significantly reduced myocardial infarct size in a murine model of ischemia/reperfusion injury compared to placebo [1].

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Oxidative Stress Reduction

Treatment with AVE-9488 led to a pronounced decrease in malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, compared to placebo [1].

Oxidative Stress Reactive Oxygen Species Cardioprotection

Reversal of eNOS Uncoupling vs AVE-3085

AVE-9488 uniquely reverses eNOS uncoupling by increasing vascular tetrahydrobiopterin (BH4) levels, a property not consistently demonstrated by its closest analog AVE-3085 [1][2].

eNOS Uncoupling Endothelial Dysfunction Vascular Biology

Left Ventricular Function Improvement

In a rat model of post-infarction heart failure, long-term AVE-9488 treatment significantly improved left ventricular ejection fraction (EF) and reduced left ventricular end-systolic volume (LVESV) compared to placebo [1].

Heart Failure Ventricular Remodeling Myocardial Infarction

Portal Pressure Reduction in Cirrhosis

In bile duct-ligated (BDL) cirrhotic rats, AVE-9488 treatment significantly lowered portal pressure and hepatic portal-vascular resistance compared to untreated BDL controls [1].

Portal Hypertension Cirrhosis Hepatology

AVE-9488 Recommended Applications


Myocardial Ischemia/Reperfusion Injury Studies

AVE-9488 is ideally suited for in vivo models of cardiac ischemia/reperfusion injury, where it reduces infarct size by 43.6% and oxidative stress markers by 75% compared to placebo [1]. This makes it a valuable tool for investigating cardioprotective mechanisms and evaluating novel therapeutic strategies.

Post-MI Remodeling & Heart Failure

In rodent models of myocardial infarction, AVE-9488 improves left ventricular function (ejection fraction increased by 29%; end-systolic volume reduced by 34%) and attenuates adverse remodeling [2]. This positions it as a key compound for studying the role of eNOS in heart failure progression.

Endothelial Dysfunction and eNOS Uncoupling

AVE-9488 uniquely reverses eNOS uncoupling by increasing BH4 levels, a property not shared by its close analog AVE-3085 [3][4]. Researchers studying endothelial dysfunction in atherosclerosis, hypertension, or metabolic disease will find AVE-9488 a superior tool for elucidating eNOS coupling mechanisms.

Portal Hypertension and Cirrhosis Models

AVE-9488 effectively lowers portal pressure in bile duct-ligated cirrhotic rats, a model of portal hypertension [5]. Its liver-specific eNOS upregulation makes it a candidate for investigating novel therapies for cirrhotic complications.

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